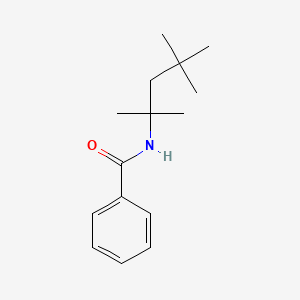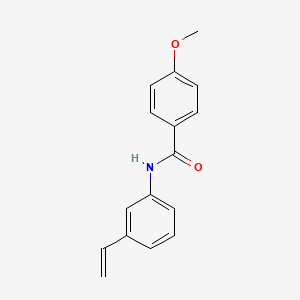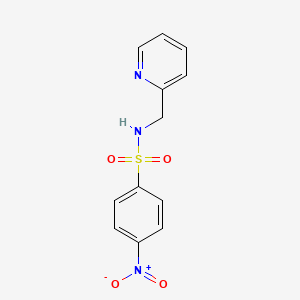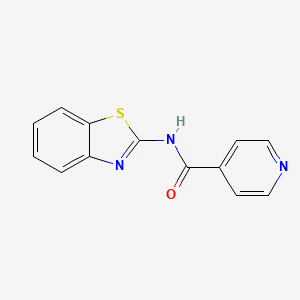
N-(1,1,3,3-tetramethylbutyl)benzamide
Vue d'ensemble
Description
N-(1,1,3,3-tetramethylbutyl)benzamide is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.177964357 g/mol and the complexity rating of the compound is 257. The solubility of this chemical has been described as >35 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(1,1,3,3-tetramethylbutyl)benzamide has been synthesized as part of studies exploring the properties of various benzamide derivatives. For instance, its synthesis was reported through Swern oxidation of 2-hydroxy-N-(1,1,3,3-tetramethylbutyl)acetamide (König, Lohberger, & Ugi, 1993). Additionally, research on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, which include similar compounds, has been conducted to study their cyclization and structural properties (Browne, Skelton, & White, 1981).
Applications in Metal Coordination and Magnetism
- Benzamides, including structures similar to this compound, have been studied for their potential in coordinating with metals. For instance, research involving ligands related to benzamides has shown their ability to coordinate with copper ions, forming metalloligands. These metalloligands, in the presence of lanthanide salts, can yield complexes with potential applications in magnetism (Costes, Vendier, & Wernsdorfer, 2010).
Role in Inhibition and Activation of Enzymes
- Benzamides, a category which includes this compound, have been extensively studied for their inhibitory effects on enzymes. For example, certain benzamides can inhibit nuclear ADP-ribosyltransferase, an enzyme involved in cellular functions. Interestingly, under specific conditions, these compounds can also stimulate the same enzyme, suggesting a complex interaction with cellular mechanisms (Jones, Patel, & Skidmore, 1988).
Corrosion Inhibition
- Studies have also explored the use of benzamide derivatives in corrosion inhibition. For instance, certain benzamide derivatives have shown effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. This application is significant in industries where metal preservation is crucial (Elbakri et al., 2013).
Antitumor Activity and Histone Deacetylase Inhibition
- Some benzamide derivatives have shown marked antitumor activity, particularly against human tumors. They achieve this by inhibiting histone deacetylase (HDA), an enzyme involved in regulating gene expression. This property makes them potential candidates for cancer treatment strategies (Saito et al., 1999).
Antiarrhythmic Properties
- Research on benzamides has also extended to the study of their antiarrhythmic properties. Certain benzamide derivatives with specific structural features have demonstrated potential as oral antiarrhythmic agents in mice, indicating their possible use in cardiac therapeutic applications (Banitt et al., 1977).
Propriétés
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-15(4,5)16-13(17)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLZZBBRVWNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)

![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)

![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)

![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
